molecular formula C20H23NO4 B12096032 [6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline

[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline

Cat. No.: B12096032
M. Wt: 341.4 g/mol
InChI Key: MZSUVQFIWWXTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline is a complex organic compound belonging to the class of dibenzoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of [6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline: shares similarities with other dibenzoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2/h8-10,14,21H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSUVQFIWWXTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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